molecular formula C8H16OS2 B8734334 4,5-DIMETHYL-2-(2-(METHYLTHIO)ETHYL)-1,3-OXATHIOLANE CAS No. 94633-00-8

4,5-DIMETHYL-2-(2-(METHYLTHIO)ETHYL)-1,3-OXATHIOLANE

Cat. No.: B8734334
CAS No.: 94633-00-8
M. Wt: 192.3 g/mol
InChI Key: JGMYEPDFVMVKND-UHFFFAOYSA-N
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Description

4,5-DIMETHYL-2-(2-(METHYLTHIO)ETHYL)-1,3-OXATHIOLANE is a heterocyclic organic compound It contains a five-membered ring with sulfur and oxygen atoms, making it part of the oxathiolane family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-DIMETHYL-2-(2-(METHYLTHIO)ETHYL)-1,3-OXATHIOLANE typically involves the reaction of appropriate thiol and aldehyde precursors under controlled conditions. One common method includes the use of a base catalyst to facilitate the cyclization process, forming the oxathiolane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types:

Properties

CAS No.

94633-00-8

Molecular Formula

C8H16OS2

Molecular Weight

192.3 g/mol

IUPAC Name

4,5-dimethyl-2-(2-methylsulfanylethyl)-1,3-oxathiolane

InChI

InChI=1S/C8H16OS2/c1-6-7(2)11-8(9-6)4-5-10-3/h6-8H,4-5H2,1-3H3

InChI Key

JGMYEPDFVMVKND-UHFFFAOYSA-N

Canonical SMILES

CC1C(SC(O1)CCSC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 100 ml reaction flask equipped with spin bar, reflux condenser, heating mantle, hot plate apparatus (with magnetic stirring apparatus) is placed 5 ml cyclohexane, 0.2 grams paratoluenesulfonic acid and 5.3 grams (0.05 moles) of 3-mercapto-2-butanol. Over a period of 30 minutes, 5.2 grams (0.05 moles) of 3-methylthiopropionaldehyde are added to the reaction mass. The reaction mass is then heated to reflux and water of reaction is continuously removed during the refluxing of the reaction mass. The reaction takes place over a period of 7 hours. At the end of the 7 hours the reaction mass is transferred to a separatory funnel and the reaction mass is washed with one 50 ml portion of saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate. The product is then filtered and distilled on a Microvigreux column yielding the following fractions:
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
paratoluenesulfonic acid
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Three
Quantity
5.2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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